2-(benzylthio)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide
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Description
2-(benzylthio)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide is a chemical compound that belongs to the class of acetamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Synthetic Chemistry and Molecular Modeling
- The development of novel 2-pyrone derivatives, including studies on their crystal structures, Hirshfeld surface analysis, and computational studies, showcases the synthesis of complex compounds and their theoretical parameters using density functional theory (DFT). This research highlights the significant intermolecular interactions and potential binding modes within specific proteins (Sebhaoui et al., 2020).
- Exploration of innovative heterocycles incorporating a thiadiazole moiety, evaluated for their insecticidal properties against Spodoptera littoralis, indicates the role of such compounds in developing new pest control strategies (Fadda et al., 2017).
- Synthesis of Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, focusing on the effect of hydrogen bonding on self-assembly processes and antioxidant activity, demonstrates the potential of these compounds in creating novel metal-organic frameworks and their biological applications (Chkirate et al., 2019).
Biological Activity
- The study on the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives points to the therapeutic potential of these compounds, with some showing promising inhibitory effects on different cell lines. This research contributes to the ongoing search for new anticancer agents (Albratty et al., 2017).
- Evaluation of novel 2-(1,2 benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides for their bioactivity against selected bacteria and algae, including marine chlorella, highlights the potential use of these compounds in addressing various microbial and algal infections (Yu et al., 2020).
properties
IUPAC Name |
2-benzylsulfanyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-20-16(14-7-8-14)9-15(19-20)10-18-17(21)12-22-11-13-5-3-2-4-6-13/h2-6,9,14H,7-8,10-12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORUZAVNPSSEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CSCC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide |
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